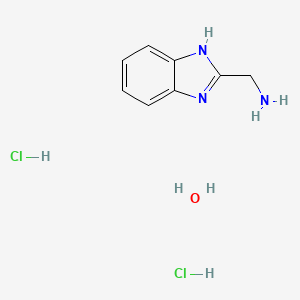

2-(Aminomethyl)benzimidazole dihydrochloride hydrate

Description

Properties

IUPAC Name |

1H-benzimidazol-2-ylmethanamine;hydrate;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3.2ClH.H2O/c9-5-8-10-6-3-1-2-4-7(6)11-8;;;/h1-4H,5,9H2,(H,10,11);2*1H;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHEZHWNFSVYUGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CN.O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5993-91-9 | |

| Record name | Benzimidazol-2-ylmethylamine dihydrochloride hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005993919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzimidazol-2-ylmethylamine dihydrochloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.291 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism

The process initiates with protonation of glycine’s carboxyl group by HCl, facilitating nucleophilic attack by the amine group of o-phenylenediamine. Subsequent dehydration and cyclization yield the benzimidazole core. The final product is isolated as the dihydrochloride hydrate salt after neutralization and crystallization.

Key Parameters and Limitations

-

Reaction Time : 72 hours under reflux conditions.

-

Temperature : Sustained heating at 100–110°C.

-

Yield : ~56% due to competing side reactions (e.g., over-acylation, polymerization).

-

Challenges : Prolonged heating increases energy costs and decomposition risks, while acidic conditions necessitate corrosion-resistant equipment.

Improved One-Pot Synthesis in Closed Reactors

Recent patents, such as CN102863390A, describe an optimized one-pot method using closed reactors to enhance efficiency. This approach minimizes side reactions and improves yield by controlling pressure and temperature.

Synthetic Workflow

-

Reactants :

-

o-Phenylenediamine (or N-methyl-o-phenylenediamine)

-

Glycine

-

Inorganic acid catalyst (e.g., HCl, )

-

-

Conditions :

-

Temperature : 100–150°C

-

Time : 36–72 hours

-

Catalyst Load : 1–2 equivalents relative to glycine

-

-

Isolation :

Advantages Over Traditional Methods

-

Yield : Increased to 70% by reducing oxidative degradation.

-

Scalability : Closed systems prevent volatile byproduct release, simplifying industrial adaptation.

-

Purity : Crystalline product with >98% purity (anhydrous basis), as confirmed by HPLC.

Comparative Analysis of Synthesis Methods

The table below contrasts key metrics for traditional and modern preparation techniques:

Critical Considerations in Process Optimization

Catalyst Selection

Solvent Systems

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)benzimidazole dihydrochloride hydrate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The amino group in the compound can undergo nucleophilic substitution reactions to form various substituted benzimidazole derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide or potassium carbonate

Major Products Formed

The major products formed from these reactions include various benzimidazole derivatives, which are important intermediates in the synthesis of pharmaceuticals and other fine chemicals .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-(Aminomethyl)benzimidazole dihydrochloride hydrate involves a reaction between benzimidazole, formaldehyde, and ammonium chloride under acidic conditions. The process generally includes the following steps:

- Dissolution : Benzimidazole is dissolved in ethanol.

- Addition : Formaldehyde and ammonium chloride are added.

- Refluxing : The mixture is heated under reflux for several hours.

- Isolation : The product is filtered and purified through recrystallization.

In industrial settings, production methods scale up these processes using large reactors to enhance efficiency and yield.

Applications in Scientific Research

The applications of this compound are extensive, spanning multiple disciplines:

Chemistry

- Building Block : It serves as a precursor in synthesizing complex organic molecules.

- Coordination Chemistry : Acts as a ligand for metal ions, forming coordination complexes that have significant implications in catalysis and material science.

Biology

- Enzyme Mechanisms : Utilized in studies to understand enzyme functions and mechanisms.

- Biochemical Probes : Functions as a probe in various biochemical assays, aiding in the exploration of biological pathways.

Medicine

- Pharmaceutical Intermediates : It is crucial in the synthesis of several pharmaceutical compounds, including antiviral and anticancer agents like omeprazole and mebendazole .

- Drug Development : The compound's properties facilitate the design of new drugs with enhanced efficacy.

Industrial Applications

- Dyes and Pigments : Employed in producing specialty chemicals such as dyes and pigments due to its reactivity and stability.

Case Study 1: Acid-Base Equilibrium Studies

Research conducted by Sierra-Zenteno et al. examined the acid-base equilibrium constants of 2-(aminomethyl)benzimidazole using NMR spectroscopy at 25 °C. The study determined three pKa values (pKa1 = 3.103, pKa2 = 7.624, pKa3 = 12.540), providing insights into the compound's deprotonation mechanisms .

| Methodology | pKa Values |

|---|---|

| NMR | 3.103 ± 0.079 |

| Potentiometry | 7.624 ± 0.063 |

| Spectrophotometry | 12.540 ± 0.038 |

Case Study 2: Pharmaceutical Applications

The compound has been instrumental in developing drugs such as astemizole and mebendazole. Its structural properties allow for modifications that enhance therapeutic efficacy while minimizing side effects .

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)benzimidazole dihydrochloride hydrate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical processes, such as enzyme catalysis and signal transduction .

Comparison with Similar Compounds

Chemical Identity :

Key Properties :

- Melting Point : 264°C (decomposition) .

- Solubility : Highly soluble in water due to the dihydrochloride hydrate form, enhancing bioavailability in biological and synthetic applications .

- Applications: Acts as a ligand for transition metal complexes (e.g., Co(II), Ru(II)) in coordination chemistry . Used in synthesizing Schiff bases for bioactive organometallic compounds .

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzimidazole Family

The benzimidazole core is versatile, with substitutions altering physicochemical and biological properties. Below is a comparison with key analogues:

Structural Impact :

Physicochemical and Coordination Properties

Coordination Chemistry :

- The aminomethyl group in the title compound facilitates bidentate coordination via the benzimidazole nitrogen and the primary amine, forming stable octahedral complexes with transition metals .

- In contrast, 2-(2-aminoethyl) derivatives exhibit tridentate coordination (two N atoms from benzimidazole and one from the aminoethyl group), leading to distinct bond angles and geometries .

Commercial Availability and Research Utility

Biological Activity

2-(Aminomethyl)benzimidazole dihydrochloride hydrate, also known as 2AMBZ, is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties of 2AMBZ, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Antimicrobial Activity

2AMBZ has been investigated for its antimicrobial properties. Studies have shown that benzimidazole derivatives exhibit activity against various pathogens, including bacteria and fungi. For instance, 2AMBZ has been reported to possess significant antimicrobial effects, making it a candidate for developing new antimicrobial agents .

Antiparasitic and Antiviral Effects

The compound has also shown promise in antiparasitic applications. Research indicates that benzimidazole derivatives can be effective against protozoan parasites. Specifically, 2AMBZ has been studied for its potential in treating infections caused by parasites such as those responsible for malaria and leishmaniasis .

In terms of antiviral activity, 2AMBZ is noted for its efficacy against HIV. It acts as a chemokine receptor antagonist, which can inhibit the entry of HIV into host cells by blocking the binding of the virus to its receptors . This mechanism is crucial for developing therapeutic strategies against viral infections.

Inhibition of Enzymatic Activity

2AMBZ has been shown to inhibit β-glucuronidase activity, an enzyme involved in various biological processes. The compound's inhibitory effects are quantified with IC50 values ranging from 4.48 to 46.12 µM, indicating its potential as a therapeutic agent in conditions where β-glucuronidase plays a role .

Chemokine Receptor Antagonism

The ability of 2AMBZ to act as a chemokine receptor antagonist is particularly noteworthy. This activity not only aids in reconstituting immune responses but also plays a role in preventing apoptosis in immune cells, thus enhancing their survival during viral infections .

Acid-Base Equilibrium Studies

Comprehensive studies on the acid-base equilibria of 2AMBZ have been conducted to understand its stability and behavior in biological systems. The pKa values determined through potentiometric and spectrophotometric methods indicate that the compound exists in multiple forms depending on the pH, which can influence its biological activity .

Table 1: Acid-Base Equilibrium Constants of 2AMBZ

Case Studies

- Antimicrobial Efficacy : A study demonstrated that various benzimidazole derivatives, including 2AMBZ, exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that structural modifications could enhance efficacy further .

- Antiviral Mechanism : In vitro studies highlighted the role of 2AMBZ in inhibiting HIV entry into CD4+ T cells by blocking CXCR4 receptors, showcasing its potential as an antiviral agent .

- Inhibition of β-glucuronidase : Research focusing on the inhibition of β-glucuronidase revealed that certain derivatives of benzimidazole had enhanced inhibitory effects compared to standard inhibitors, suggesting a promising avenue for therapeutic development targeting this enzyme .

Q & A

Q. 1.1. What are the optimal synthetic routes for 2-(aminomethyl)benzimidazole dihydrochloride hydrate, and what challenges arise during purification?

The synthesis typically involves benzoylation of benzimidazole derivatives followed by hydrolysis. A key method includes refluxing the precursor with concentrated HCl to form the dihydrochloride salt, which crystallizes with water. A major challenge is converting the dihydrochloride to the free base due to its hygroscopic nature. Dehydration at 110°C removes water, but subsequent treatment with sodium methoxide in dry methanol precipitates NaCl, leaving a gum-like residue that resists crystallization. Seeding with the hydrate form in concentrated aqueous alkali solutions improves yield .

Q. 1.2. How can spectroscopic techniques (e.g., IR, Raman) be used to confirm the structure of this compound?

IR and Raman spectroscopy are critical for identifying functional groups and hydrogen bonding patterns. For example:

- N–H stretching : Bands near 3200–3400 cm⁻¹ indicate primary amine and benzimidazole NH groups.

- C–N vibrations : Peaks at 1250–1350 cm⁻¹ confirm the benzimidazole ring and aminomethyl linkage.

- Hydrogen-bonded water : Broad O–H stretches (~3300 cm⁻¹) and bending modes (~1640 cm⁻¹) in the hydrate form. Reference spectra from similar benzimidazole derivatives (e.g., Emetine dihydrochloride hydrate) can validate assignments .

Q. 1.3. What are the recommended storage conditions to ensure compound stability?

The dihydrochloride hydrate is hygroscopic and prone to decomposition under humid conditions. Store in airtight containers at 2–8°C, protected from light. Thermal gravimetric analysis (TGA) shows dehydration above 110°C, so avoid elevated temperatures during handling. For long-term stability, lyophilization is advised, though reconstitution may require controlled humidity .

Advanced Research Questions

Q. 2.1. How do reaction conditions (pH, temperature) influence the coordination chemistry of this compound with transition metals?

The aminomethyl group and benzimidazole nitrogen atoms act as chelating sites. At neutral pH (6–7), the compound forms stable complexes with Cu(II) and Fe(III), confirmed by UV-Vis and EPR spectroscopy. Acidic conditions (pH < 4) protonate the amine, reducing metal-binding capacity. Elevated temperatures (50–60°C) accelerate ligand exchange but may destabilize the hydrate, requiring inert atmospheres for reproducibility .

Q. 2.2. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

Discrepancies often arise from assay-specific variables:

- Solubility : Use dimethylacetamide (DMA) instead of DMSO to avoid solvent interference in cell-based assays.

- Hydrate vs. anhydrous forms : Characterize the exact hydrate content via Karl Fischer titration, as biological activity can vary with water content.

- Metal impurities : ICP-MS analysis ensures trace metals (e.g., Cu, Fe) from synthesis do not skew results .

Q. 2.3. How can computational modeling predict the compound’s reactivity in novel Schiff base formations?

Density Functional Theory (DFT) calculations using the B3LYP/6-311+G(d,p) basis set optimize the molecule’s geometry and frontier molecular orbitals (HOMO-LUMO). The aminomethyl group’s HOMO (-6.2 eV) indicates nucleophilic reactivity, favoring Schiff base formation with carbonyl-containing partners. MD simulations (AMBER force field) predict stable binding conformations in aqueous environments .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

| Technique | Observed Peaks | Assignment | Reference |

|---|---|---|---|

| IR (KBr) | 3350 cm⁻¹ (broad) | N–H stretch (amine, benzimidazole) | |

| Raman | 1580 cm⁻¹ | C=C aromatic ring vibration | |

| ¹H NMR (D₂O) | δ 4.25 (s, 2H) | –CH₂–NH₂ group |

Q. Table 2. Comparative Stability Under Storage Conditions

| Condition | Degradation (%) at 30 Days | Key Degradation Product |

|---|---|---|

| 25°C, open air | 42% | Benzimidazole-2-carboxylic acid |

| 4°C, desiccated | <5% | None detected |

| -20°C, lyophilized | 2% | Trace anhydrous form |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.